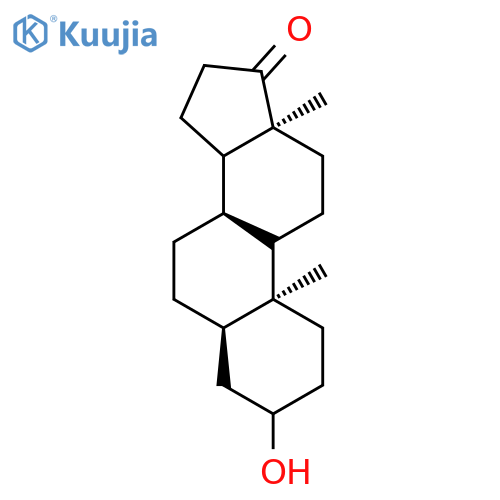Cas no 53-42-9 (Etiocholanolone)

Etiocholanolone structure
Etiocholanolone 化学的及び物理的性質
名前と識別子
-
- Etiocholanone
- 3a-Hydroxy-5b-androstan-17-one
- 5Β-ANDROSTAN-3Α-OL-17-ONE
- 5β-Androsterone
- Androstan-17-one,3-hydroxy-, (3a,5b)-
- Etiocholan-3.α.-ol-17-one
- Etiocholanolone
- ETIOCHOLANOLONE(RG)
- 19-noretiocholanolone
- 3alpha-hydroxy-5beta-androstan-17-one
- 3α-Hydroxy-5β-androstan-17-one
- 5BETA-ANDROSTERONE
- 5-Isoandrosterone
- ETIOCHOLANOLON
- Etiocholan-3α-ol-17-one
- a-Etiocholanolone
- CHEMBL85799
- 5b-Androstane-3a-ol-17-one
- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-
- 5.beta.-Androsterone
- 5B-Androstan-3A-ol-17-one
- NCGC00485031-01
- 3-Hydroxyandrostan-17-one-, (3.alpha.,5.beta.)-
- HMS2231A23
- 5.beta.-Androstan-3.alpha.-ol-17-one
- Atiocholanolon
- .ALPHA.-ETIOCHOLANOLONE
- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
- 3-alpha-hydroxy-5-beta-androstane-17-one
- 3a-Hydroxy-5b-androstane-17-one
- J4.146G
- DTXSID001018919
- 5beta-Androstane-3alpha-ol-17-one
- NSC-50908
- AE2
- MLS001332471
- Etiocholan-3.alpha.-ol-17-one
- 3alpha-Hydroxyetiocholan-17-one
- 3a-Etiocholanolone
- QGXBDMJGAMFCBF-BNSUEQOYSA-N
- SMR000857108
- (3alpha,5beta)-3-hydroxyandrostan-17-one
- CS-0059589
- 3alpha-Etiocholanolone
- (3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one
- MLS000563093
- NSC 50908
- 5.beta.-Androstan-17-one, 3.alpha.-hydroxy-
- HY-113320
- SCHEMBL148334
- BDBM50191348
- Androstan-17-one, 3-hydroxy-, (3a,5b)-
- 1dbj
- MLS001332472
- DB02854
- (3R,5R,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one
- alpha-Etiocholanolone
- Q5404598
- NSC50908
- 3.alpha.-Etiocholanolone
- AKOS015895180
- Androsterone, (5beta)-
- MS-24148
- 53-42-9
- 5b-androsterone
- C04373
- UNII-97CGB1M48I
- Androsterone, (5.beta.)-
- 97CGB1M48I
- Aetiocholanolone
- 5beta-Androstan-3alpha-ol-17-one
- LMST02020059
- 3.alpha.-Hydroxy-5.beta.-androstan-17-one
- 5 beta Androsterone
- Etiocholan-3alpha-ol-17-one
- 3alpha-Hydroxy-5beta-androstane-17-one
- 5beta-Androstan-17-one, 3alpha-hydroxy-
- (3alpha,5beta,8alpha)-3-hydroxyandrostan-17-one
- Etiocholan-3alpha-ol-17-one, VETRANAL(TM), analytical standard
- 3-alpha-hydroxy-5-beta-androstan-17-one
- Androstan-17-one, (3.alpha.,5.beta.)-
- D09MWG
- CHEBI:28195
- 5beta-Androsterone (1mg/ml in Acetonitrile)
- NS00069543
- MFCD00064133
- G60903
- (3a,5b)-3-Hydroxyandrostan-17-one;3a-Hydroxy-5b-androstan-17-one;3a-Etiocholanolone
- 3-Hydroxyandrostan-17-one-, (3alpha,5beta)-
- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-(9CI)
- FA17917
- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta(a)phenanthren-17-one
- 5-beta-Androsterone
- 3 alpha Hydroxy 5 beta Androstan 17 One
- Androstan-17-one, 3-hydroxy-, (3.alpha.,5.beta.)-
- DTXCID801476933
- 5beta-Androstan-17-one, 3alpha-hydroxy-(8CI)
-
- MDL: MFCD00064133
- インチ: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
- InChIKey: QGXBDMJGAMFCBF-BNSUEQOYSA-N
- ほほえんだ: C[C@@]12CC[C@H](C[C@H]2CC[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31)O
計算された属性
- せいみつぶんしりょう: 290.22500
- どういたいしつりょう: 290.224580195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.085g/cm3
- ふってん: 413.1°C at 760mmHg
- フラッシュポイント: 176.4°C
- 屈折率: 1.536
- PSA: 37.30000
- LogP: 3.95910
- じょうきあつ: 1.5E-08mmHg at 25°C
- 濃度: 100 μg/mL in acetonitrile
Etiocholanolone セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H302 + H312 + H332-H319
- 警告文: P210-P280-P305+P351+P338
- 危険物輸送番号:UN 1648 3 / PGII
- WGKドイツ:2
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-36/37
-
危険物標識:


- ちょぞうじょうけん:2-8°C
Etiocholanolone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-25 mg |
Etiocholanone |
53-42-9 | 25mg |
¥1616.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04030-100mg |
Etiocholanolone |
53-42-9 | 100mg |
¥1428.0 | 2021-09-03 | ||
| ChemScence | CS-0059589-5mg |
Etiocholanolone |
53-42-9 | ≥98.0% | 5mg |
$70.0 | 2022-04-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-10 mg |
Etiocholanone |
53-42-9 | 10mg |
¥898.00 | 2022-04-26 | ||
| eNovation Chemicals LLC | Y1259471-100mg |
Androstan-17-one, 3-hydroxy-, (3a,5b)- |
53-42-9 | 98% | 100mg |
$900 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1259471-5mg |
Androstan-17-one, 3-hydroxy-, (3a,5b)- |
53-42-9 | 98% | 5mg |
$265 | 2023-05-17 | |
| ChromaDex Standards | ASB-00005315-025-25mg |
ETIOCHOLANOLONE |
53-42-9 | 25mg |
$96.00 | 2023-10-25 | ||
| MedChemExpress | HY-113320-50mg |
Etiocholanolone |
53-42-9 | 99.31% | 50mg |
¥1250 | 2024-04-18 | |
| MedChemExpress | HY-113320-25mg |
Etiocholanolone |
53-42-9 | 99.31% | 25mg |
¥800 | 2024-04-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923086-10mg |
5β-Androsterone |
53-42-9 | 10mg |
¥1,774.80 | 2022-09-29 |
Etiocholanolone 関連文献
-
Herbert J. Tobias,J. Thomas Brenna Analyst 2018 143 1124
-
Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716
-
Unnikrishnan Kuzhiumparambil,Shanlin Fu Anal. Methods 2013 5 4402
-
Paul Ma,Nicholas Kanizaj,Shu-Ann Chan,David L. Ollis,Malcolm D. McLeod Org. Biomol. Chem. 2014 12 6208
-
Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716
推奨される供給者
Amadis Chemical Company Limited
(CAS:53-42-9)Etiocholanolone

清らかである:99%/99%
はかる:50mg/100mg
価格 ($):157.0/251.0